molecular formula C9H17BrO2 B13552774 4-(Bromomethyl)-4-(ethoxymethyl)tetrahydro-2h-pyran

4-(Bromomethyl)-4-(ethoxymethyl)tetrahydro-2h-pyran

货号: B13552774
分子量: 237.13 g/mol
InChI 键: IYOMIOORASDFJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)-4-(ethoxymethyl)tetrahydro-2H-pyran is a chemical building block designed for research and development, particularly in medicinal chemistry and pharmaceutical sciences. The tetrahydro-2H-pyran (oxane) ring is a saturated six-membered ether, known for its stability and presence in various bioactive molecules . This compound features both a bromomethyl group and an ethoxymethyl group attached to the same carbon atom of the pyran ring, making it a versatile intermediate for further functionalization. The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions to introduce new functional groups or connect the pyran scaffold to other molecular systems. The ethoxymethyl group can contribute to the compound's lipophilicity, potentially influencing the pharmacokinetic properties of resulting molecules. Pyran and its derivatives are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles, which include activities such as antibacterial, antiviral, and anti-inflammatory effects . Furthermore, the pyran scaffold is a core subunit in many natural products and is being actively investigated for the treatment of neurodegenerative conditions, including Alzheimer's disease . Researchers can utilize this compound to synthesize novel analogs for structure-activity relationship (SAR) studies or to develop potential therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Based on the properties of similar bromomethyl-substituted compounds, this material may be moisture and heat sensitive . It likely requires storage in a cool, dry place, possibly under inert gas. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

属性

分子式

C9H17BrO2

分子量

237.13 g/mol

IUPAC 名称

4-(bromomethyl)-4-(ethoxymethyl)oxane

InChI

InChI=1S/C9H17BrO2/c1-2-11-8-9(7-10)3-5-12-6-4-9/h2-8H2,1H3

InChI 键

IYOMIOORASDFJI-UHFFFAOYSA-N

规范 SMILES

CCOCC1(CCOCC1)CBr

产品来源

United States

生物活性

4-(Bromomethyl)-4-(ethoxymethyl)tetrahydro-2H-pyran is a chemical compound characterized by its tetrahydropyran ring structure, which incorporates both bromomethyl and ethoxymethyl substituents. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The molecular formula of this compound is C₈H₁₃BrO₂, with a molecular weight of 221.1 g/mol.

Preliminary studies have indicated that this compound interacts with various proteins and cellular receptors, suggesting its role as a modulator in biochemical pathways. This interaction may influence drug efficacy and safety profiles, particularly in cancer treatment and drug metabolism. The compound's ability to modulate pathways related to cell proliferation and apoptosis has been highlighted in several research findings.

Cancer Treatment

Research indicates that this compound may have applications in cancer therapy due to its ability to affect cellular pathways involved in tumor growth. Specific studies have shown that it can inhibit the activity of certain kinases associated with cancer progression, potentially leading to reduced tumor growth rates .

Anti-inflammatory Properties

There is evidence suggesting that this compound may exhibit anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses . These findings indicate that further investigation into the anti-inflammatory effects of this compound could be valuable.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameMolecular FormulaUnique Features
4-(Bromomethyl)tetrahydropyranC₆H₁₁BrOLacks ethoxymethyl group; simpler precursor
4-(Hydroxymethyl)tetrahydropyranC₆H₁₂O₂Contains hydroxymethyl instead of bromomethyl
Ethyl 4-(bromomethyl)tetrahydropyran-2-carboxylateC₉H₁₃BrO₄Contains an ester functional group; different reactivity patterns

The dual functionality provided by the bromomethyl and ethoxymethyl groups enhances the versatility of this compound compared to its analogs, making it a promising candidate for further research in synthetic applications and biological interactions.

Case Studies and Research Findings

  • Inhibition Studies : A study investigating the inhibition of ALK5 (activin-like kinase 5), a receptor implicated in various diseases, found that derivatives related to tetrahydropyran structures showed significant inhibitory effects on cell activity, suggesting potential therapeutic benefits in cancer treatment .
  • Cytokine Production : Another study highlighted the ability of similar compounds to suppress cytokine production in macrophages, indicating a potential pathway through which this compound could exert anti-inflammatory effects .
  • Drug Metabolism : Investigations into the metabolism of this compound have shown it interacts with drug-metabolizing enzymes, which could influence its pharmacokinetic properties and effectiveness as a therapeutic agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

Brominated Tetrahydropyran Derivatives

4-(Bromomethyl)tetrahydropyran (CAS 33821-94-2)
  • Structure : Contains a single bromomethyl group at the 4-position.
  • Applications : Used as a precursor for synthesizing substituted tetrahydropyrans, such as PDE2 inhibitors (e.g., compound 2k in , synthesized in 46.2% yield) .
  • Key Differences : Lacks the ethoxymethyl group, reducing its capacity for ether-based reactions compared to the target compound.
2-(Bromomethyl)tetrahydro-2H-pyran (CAS 2955-46-6)
  • Structure : Bromomethyl group at the 2-position instead of the 4-position.
  • Reactivity : Positional isomerism alters steric and electronic properties, affecting nucleophilic substitution kinetics. Used in synthesizing sulfonamide derivatives (e.g., estrogen ligands) .
2-(2-Bromoethoxy)tetrahydro-2H-pyran
  • Structure : Bromoethoxy substituent on the 2-position.
  • Utility : Serves as a building block for synthesizing complex ethers and sulfonyl chlorides (e.g., 4-(2-chloroethoxy)benzenesulfonyl chloride) .

Ethoxymethyl-Substituted Analogs

4-Ethoxymethyltetrahydropyran Derivatives
  • Structure : Ethoxymethyl group at the 4-position without bromine.
  • Synthetic Role : Less reactive toward alkylation but useful in etherification reactions. Example: Used in the synthesis of indolin-2-one derivatives (e.g., compound 12 in ) .

Dual-Functionalized Tetrahydropyrans

4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)
  • Structure : Methyl and phenylethynyl groups at the 4-position.
  • Synthesis : Prepared via copper-catalyzed oligomerization (62% yield). Exhibits distinct UV/Vis absorption due to the conjugated ethynyl group .
  • Comparison : The bromine and ethoxy groups in the target compound offer broader reactivity (e.g., nucleophilic substitution vs. cross-coupling for 4f ) .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Key Applications Reference
4-(Bromomethyl)-4-(ethoxymethyl)THP* ~265.1 (calc.) N/A ~1170 (C–O–C), ~650 (C–Br) Alkylation agent, drug intermediates
4-(Bromomethyl)tetrahydropyran 193.07 N/A ~650 (C–Br) PDE2 inhibitor synthesis (46.2% yield)
2-(2-Bromoethoxy)THP 209.08 N/A ~1170 (C–O–C), ~650 (C–Br) Sulfonamide and ether synthesis
4-Methyl-4-(phenylethynyl)THP (4f) 200.26 N/A ~2200 (C≡C) Photochemical studies

准备方法

Formation of Tetrahydro-2H-pyran Core

A common approach to prepare the tetrahydro-2H-pyran core involves cyclization reactions of appropriate keto-alcohol or halogenated precursors. For example, tetrahydro-4H-pyran-4-one can be synthesized via Friedel-Crafts type reactions or ring-closure of pentanone derivatives under acidic conditions.

  • Example process: Reaction of 3-chloropropionyl chloride with aluminum chloride in the presence of ethylene gas at low temperature (below 10 °C) to form intermediates that cyclize into tetrahydro-4H-pyran derivatives.

Bromomethyl Group Formation

The bromomethyl substituent is typically introduced by bromination of a methyl group at the 4-position. This can be achieved by:

  • Radical bromination using N-bromosuccinimide (NBS) under photochemical or thermal initiation.
  • Direct substitution of a hydroxymethyl or chloromethyl group with bromide ion under SN2 conditions.

Detailed Stepwise Preparation Example (Adapted from Patent CN103508990A and Related Sources)

Step Reagents & Conditions Outcome Notes
1. Formation of 1,5-dichloropentanone intermediate 3-chloropropionyl chloride + aluminum chloride + ethylene gas at <10 °C, solvent: methylene dichloride Intermediate 1,5-dichloropentanone formed after aqueous workup Controlled temperature and stirring critical for yield
2. Cyclization to tetrahydro-4H-pyran-4-one 1,5-dichloropentanone + water + phosphoric acid + sodium dihydrogen phosphate, reflux Crude tetrahydro-4H-pyran-4-one obtained Reflux and extraction with dichloromethane improve purity
3. Introduction of ethoxymethyl group Reaction of tetrahydro-4H-pyran-4-one with ethoxymethyl halide under basic conditions 4-(Ethoxymethyl)tetrahydro-2H-pyran intermediate Alkylation step requires base and solvent optimization
4. Bromination of methyl group Treatment of 4-(ethoxymethyl)tetrahydro-2H-pyran with N-bromosuccinimide (NBS) under light or heat This compound formed Radical bromination conditions must be controlled to avoid overbromination

Process Parameters and Yields

Step Temperature (°C) Reaction Time Yield (%) Purification Method
1. Formation of intermediate <10 2 hours ~85% Extraction, drying, distillation
2. Cyclization Reflux (~100) 3 hours ~75% Dichloromethane extraction, vacuum distillation
3. Alkylation Room temp to reflux 2-4 hours ~70% Chromatography or recrystallization
4. Bromination 25-60 (light or heat) 1-3 hours ~80% Filtration, washing, vacuum drying

Research Findings and Analytical Data

  • The purity of the final this compound is typically above 95% after vacuum distillation and recrystallization.
  • NMR (Nuclear Magnetic Resonance) and Mass Spectrometry confirm the substitution pattern and molecular weight.
  • The reaction conditions (temperature, solvent, molar ratios) significantly affect both yield and selectivity.
  • The use of anhydrous conditions and inert atmosphere during bromination enhances product stability.

Summary and Professional Insights

  • The preparation of this compound is a multi-step process requiring careful control of reaction parameters.
  • Starting from chlorinated ketone precursors, cyclization to the tetrahydropyran ring is achieved under acidic reflux conditions.
  • Subsequent alkylation introduces the ethoxymethyl substituent, followed by selective bromination to install the bromomethyl group.
  • Industrial scale synthesis benefits from solvent recycling, temperature control, and vacuum distillation to maximize yield and purity.
  • This synthetic route is supported by patent literature, particularly CN103508990A, which details related tetrahydropyran derivatives preparation with high purity and industrial applicability.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)-4-(ethoxymethyl)tetrahydro-2H-pyran?

  • Methodological Answer : The compound can be synthesized via alkylation or substitution reactions on a tetrahydropyran scaffold. A common approach involves introducing the bromomethyl and ethoxymethyl groups sequentially. For example, starting from 4-methyltetrahydropyran-4-ol (), bromination using reagents like PBr₃ or NBS (N-bromosuccinimide) can yield the bromomethyl group. Subsequent ethoxymethylation can be achieved via Williamson ether synthesis using ethyl bromide or ethyl iodide under basic conditions (e.g., NaH in THF). Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side reactions .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. The 1^1H NMR spectrum will show distinct signals for the tetrahydropyran ring protons (δ ~3.5–4.0 ppm for oxygen-adjacent CH₂ groups), the bromomethyl group (δ ~3.3–3.7 ppm as a triplet/singlet), and the ethoxymethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.4–3.6 ppm for OCH₂). 13^{13}C NMR will confirm quaternary carbons at the 4-position. Mass spectrometry (EI/CI) provides molecular ion peaks and fragmentation patterns (e.g., loss of Br or ethoxy groups) .

Q. What are the typical purification strategies for this compound?

  • Methodological Answer : Column chromatography using silica gel with a gradient of ethyl acetate/hexane is standard. Alternatively, recrystallization from nonpolar solvents (e.g., pentane or diethyl ether) can isolate high-purity crystals. Monitoring via TLC (Rf ~0.3–0.5 in 20% EtOAc/hexane) ensures purity. For hygroscopic batches, anhydrous Na₂SO₄ or molecular sieves are recommended post-purification .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of substituted tetrahydropyrans like this compound?

  • Methodological Answer : Chiral catalysts or auxiliaries are critical. For example, copper(II)–bisphosphine complexes () can induce stereoselectivity in cyclization or alkylation steps. Adjusting solvent polarity (e.g., DCM vs. THF) and temperature (e.g., –78°C for kinetic control) can enhance selectivity. Computational modeling (DFT) of transition states may guide catalyst design to favor specific stereoisomers .

Q. What mechanistic insights explain competing substitution vs. elimination reactions at the bromomethyl site?

  • Methodological Answer : The bromomethyl group’s reactivity depends on the nucleophile and reaction conditions. In polar aprotic solvents (e.g., DMF), SN2 substitutions dominate (e.g., with amines or thiols). Steric hindrance at the 4-position may favor elimination (E2 pathway) under strong bases (e.g., t-BuOK). Kinetic isotope effects (KIE) and Hammett plots can elucidate the mechanism. For example, deuterated analogs at the bromomethyl site slow SN2 pathways, confirming transition-state geometry .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Variable-temperature NMR (VT-NMR) can identify dynamic processes (e.g., ring puckering in tetrahydropyran). 2D techniques (COSY, HSQC) clarify coupling networks. For ambiguous MS fragments, high-resolution mass spectrometry (HRMS) or tandem MS/MS provides precise mass-to-charge ratios. Cross-validation with X-ray crystallography (if crystals are obtainable) is ideal .

Q. What strategies optimize the stability of this compound in storage?

  • Methodological Answer : The bromine atom’s susceptibility to light-induced degradation requires storage in amber vials under inert gas (N₂/Ar) at –20°C. Adding stabilizers (e.g., BHT at 0.1% w/w) prevents radical-mediated decomposition. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) monitor degradation products like dehydrohalogenation byproducts .

Applications in Drug Development

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : The bromomethyl group serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitutions to introduce pharmacophores. The ethoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Case studies ( ) show analogs with tetrahydropyran cores as enzyme inhibitors (e.g., HMG-CoA reductase) or antimicrobial agents .

Q. What computational tools predict the biological activity of derivatives?

  • Methodological Answer : QSAR (quantitative structure-activity relationship) models correlate substituent effects (e.g., Hammett σ values for bromine/ethoxy groups) with bioactivity. Molecular docking (AutoDock Vina) simulates binding to targets like kinases or GPCRs. ADMET prediction software (e.g., SwissADME) evaluates solubility and metabolic stability early in lead optimization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。